3,5-Dicarbonitrilopiridina

Descripción general

Descripción

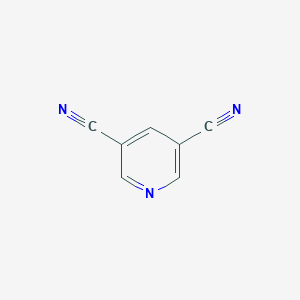

Pyridine-3,5-dicarbonitrile is a compound that has attracted interest due to its core structure being a precursor for various chemical reactions and applications, particularly in materials chemistry and organic semiconductors. This compound is utilized in the development of libraries for high-throughput synthesis and is known for its role in the construction of heavy-metal-free pure organic light-emitting diodes (OLEDs) (Guo et al., 2007); (Leitonas et al., 2023).

Synthesis Analysis

The synthesis of Pyridine-3,5-dicarbonitrile involves multi-component reactions which have been optimized over time. Microwave-assisted synthesis and the use of metal-organic frameworks (MOFs) as heterogeneous catalysts under solvent-free conditions have shown to improve yield and efficiency (Guo et al., 2007); (Thimmaiah et al., 2012).

Molecular Structure Analysis

The molecular structure of Pyridine-3,5-dicarbonitrile has been characterized using various spectroscopic methods. These studies provide insights into the electronic and photophysical properties essential for its applications in electronic devices (Leitonas et al., 2023).

Chemical Reactions and Properties

Pyridine-3,5-dicarbonitrile serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It undergoes reactions such as Knoevenagel condensation, Michael addition, and SN2 cyclization. The functionality of the compound allows it to be a precursor for various biologically active compounds and materials with specific properties (Demidov et al., 2021).

Physical Properties Analysis

The physical properties of Pyridine-3,5-dicarbonitrile, such as solubility, melting point, and crystalline structure, are crucial for its applications in material science and organic synthesis. These properties are determined by the molecular structure and substituent effects (Feng, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, of Pyridine-3,5-dicarbonitrile, are influenced by its nitrile groups and the aromatic pyridine ring. These attributes make it a valuable compound in the field of organic chemistry and materials science for the development of new materials and organic compounds (Leitonas et al., 2023).

Aplicaciones Científicas De Investigación

Diodos orgánicos emisores de luz (OLED)

3,5-Dicarbonitrilopiridina se utiliza en el desarrollo de Diodos orgánicos emisores de luz (OLED) . Es particularmente útil en la creación de OLED basados en Fluorescencia retardada activada térmicamente (TADF) . La combinación de diferentes números de donadores de fenotiazina (PXZ) con aceptores de this compound (PCN) ha dado lugar a tres emisores TADF de color naranja rojizo .

Mejora de la eficiencia en los OLED

La disminución de la eficiencia con el aumento del brillo en los OLED basados en TADF dificulta en gran medida sus futuras aplicaciones. This compound se utiliza para mejorar la eficiencia de estos dispositivos . Cuando el bis-PXZ-PCN se dopa en el material huésped CBP (10% en peso), se alcanza un valor Δ EST de 0,04 eV, y esto facilita un cruce intersistema eficaz inverso (RISC, kRISC = 9,8 × 10 5 s −1 ) .

Ajuste del color en los OLED

El uso de this compound en los OLED también permite el ajuste del color. La combinación de diferentes números de donadores de fenotiazina (PXZ) con aceptores de this compound (PCN) ha dado lugar a tres emisores TADF de color naranja rojizo . Esto permite la creación de OLED con diferentes colores.

Diodos orgánicos emisores de luz de verde a rojo

Las modificaciones del aceptor de this compound se han utilizado para Diodos orgánicos emisores de luz de verde a rojo de alta eficiencia .

Síntesis de nuevos compuestos

This compound se utiliza en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la síntesis de 2,6-di([1,1’-bifenil]-4-il)-4-(4-(difenilamino)-2,6-dimetilfenil)piridina-3,5-dicarbonitrilo (TPAmbPPC) .

Química de materiales

La parte de this compound ha ganado una atención significativa en el campo de la química de materiales

Mecanismo De Acción

Target of Action

Pyridine-3,5-dicarbonitrile is primarily used in the field of materials chemistry, particularly in the development of heavy-metal-free pure organic light-emitting diodes (OLEDs) . Its primary targets are the OLEDs where it acts as an emitter .

Mode of Action

The compound works by combining varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors to afford orange-red thermally activated delayed fluorescence (TADF) emitters . The singlet–triplet energy gap (Δ EST) of the molecules is in good agreement with that predicted by corrected time-dependent density functional theory . When bis-PXZ-PCN is doped into the host material CBP (10 wt%), the Δ EST value of 0.04 eV is achieved, and this facilitates effective reverse intersystem crossing (RISC, kRISC = 9.8 × 10 5 s −1 ) .

Biochemical Pathways

The biochemical pathways involved in the action of Pyridine-3,5-dicarbonitrile are primarily related to the physics of light emission rather than traditional biochemical pathways. The compound’s action results in orange-red electroluminescence peak at 600 nm .

Result of Action

The result of the action of Pyridine-3,5-dicarbonitrile is the production of orange-red electroluminescence with a peak at 600 nm . It also achieves a maximum external quantum efficiency of 9.8% and an impressive slow efficiency roll-off of 15% at a high luminance of 1000 cd m −2, which is among the lowest roll-off value of the reported orange-red to red TADF-based OLEDs .

Safety and Hazards

Pyridine-3,5-dicarbonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) - respiratory system .

Direcciones Futuras

The efficiency roll-off with increasing brightness in thermally activated delayed fluorescence (TADF)-based OLEDs greatly impedes their future applications. The combination of varying numbers of phenoxazine (PXZ) donors with pyridine-3,5-dicarbonitrile (PCN) acceptors has afforded three orange-red TADF emitters .

Análisis Bioquímico

Biochemical Properties

Pyridine-3,5-dicarbonitrile has been shown to interact with various biomolecules, contributing to its role in biochemical reactions . For instance, it has been used in the development of thermally activated delayed fluorescence (TADF) emitters, which are critical for obtaining efficient organic light-emitting diodes (OLEDs) .

Cellular Effects

The effects of Pyridine-3,5-dicarbonitrile on cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Pyridine-3,5-dicarbonitrile exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridine-3,5-dicarbonitrile have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Pyridine-3,5-dicarbonitrile vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Pyridine-3,5-dicarbonitrile is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Pyridine-3,5-dicarbonitrile is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Pyridine-3,5-dicarbonitrile and its effects on activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

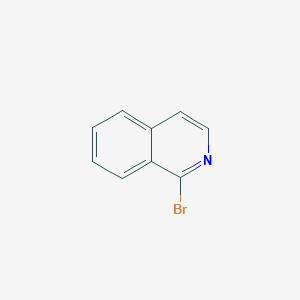

IUPAC Name |

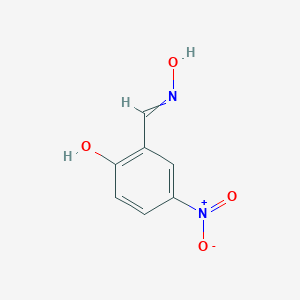

pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPIOPMELXIDLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152473 | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195-58-0 | |

| Record name | 3,5-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001195580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine-3,5-dicarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5C582V5E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of pyridine-3,5-dicarbonitrile derivatives influence their activity as adenosine receptor ligands?

A1: Modifications to the pyridine-3,5-dicarbonitrile scaffold significantly impact its adenosine receptor (AR) binding affinity and functional activity. For example, introducing a 1H-imidazol-2-yl group at the R2 position generally enhances agonist potency at hA1 and hA2B ARs. [] The nature of the R1 substituent further modulates affinity, activity, and subtype selectivity. [] Interestingly, some derivatives, like LUF 5853, display an unusual agonistic-antagonistic profile at the adenosine A1 receptor. []

Q2: Can you provide specific examples of pyridine-3,5-dicarbonitrile derivatives with distinct AR profiles?

A2: Certainly. LUF 5853 (2-Amino-4-benzo[1,3]dioxol-5-yl-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile) acts as a full agonist at the A1 receptor, while LUF 5948 (2-amino-4-(3-trifluoromethylphenyl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile) behaves as an inverse agonist. LUF 5826 (2-amino-4-(4-difluoromethoxyphenyl)-6-(2-hydroxyethylsulfanyl)pyridine-3,5-dicarbonitrile) displays neutral antagonism. [] Additionally, LUF5834 (2-amino-4-(4-hydroxyphenyl)-6-(1H-imidazol-2-ylmethylsulfanyl)pyridine-3,5-dicarbonitrile), a non-ribose compound, shows potent partial agonism at the A2B receptor with improved selectivity compared to the reference agonist N-ethylcarboxamidoadenosine. []

Q3: Have any pyridine-3,5-dicarbonitrile derivatives been explored as potential PET radioligands for imaging adenosine receptors?

A3: Yes, MMPD (2-amino-4-(3-methoxyphenyl)-6-(2-(6-methylpyridin-2-yl)ethyl)pyridine-3,5-dicarbonitrile) has been investigated as a potential A1R PET radioligand. Preliminary preclinical studies suggest it demonstrates suitable blood-brain barrier permeability, test-retest reproducibility, and regional brain uptake consistent with A1R distribution. [, ]

Q4: How do non-ribose agonists, like LUF5834, interact with the adenosine A2a receptor compared to adenosine-derived agonists?

A4: Research suggests that non-ribose agonists like LUF5834 interact with distinct amino acid residues within the A2a receptor's binding pocket compared to ribose-containing agonists. While both types of agonists are affected by mutations to Phe168, mutations in residues interacting with the ribose group of adenosine-like ligands (Thr88 and Ser277) do not impact LUF5834 potency. [] This suggests alternative binding modes and activation mechanisms for non-ribose agonists.

Q5: What is the molecular formula and weight of pyridine-3,5-dicarbonitrile?

A5: The molecular formula of pyridine-3,5-dicarbonitrile is C7H3N3, and its molecular weight is 129.12 g/mol.

Q6: What are some common synthetic approaches to produce pyridine-3,5-dicarbonitrile derivatives?

A6: Several methods are employed, including:

- Multicomponent Reactions (MCRs): These reactions often involve aldehydes, malononitrile, and various nucleophiles like thiols or amines, providing a diverse range of substituted pyridine-3,5-dicarbonitriles. [, , , , , ]

- Alkylation of Pyridine Precursors: Alkyl radicals, such as 1-adamantyl, tert-butyl, and isopropyl radicals, can react with pyridine-3,5-dicarbonitrile to produce mono- and disubstituted derivatives. []

- Cyclization Reactions: Intramolecular cyclization of appropriately substituted pyridine precursors, like 3-cyano-2-(organylmethylthio)pyridines, can yield specific pyridine-3,5-dicarbonitrile derivatives, including thieno[2,3-b]pyridines. []

- Cascade Reactions: One-pot, three-component cascade reactions involving malononitrile, aldehydes, and S-alkylisothiouronium salts in water offer an efficient route to 2-amino-4-aryl(alkyl)-6-sulfanyl pyridine-3,5-dicarbonitriles. []

Q7: What spectroscopic techniques are commonly used to characterize pyridine-3,5-dicarbonitrile derivatives?

A7: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are valuable for elucidating the structure and confirming the identity of synthesized compounds. [, , , , , , , , ]

- Infrared (IR) Spectroscopy: IR analysis helps identify functional groups present in the molecule, such as nitrile groups (C≡N) and amine groups (N-H). [, , , , , , ]

- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, further supporting structural identification. [, , , , ]

- X-ray Crystallography: This technique can determine the three-dimensional structure of the molecule in the solid state, revealing information about bond lengths, angles, and intermolecular interactions. [, , , , , ]

Q8: Have pyridine-3,5-dicarbonitrile derivatives shown promise in material science applications?

A8: Yes, they have exhibited potential as:

- Thermally Activated Delayed Fluorescence (TADF) Emitters: Pyridine-3,5-dicarbonitrile serves as an effective electron-accepting unit in TADF emitters, leading to the development of efficient OLED devices. [, , , , , ]

- Electron-Transporting Materials: Their high ionization potentials and good electron-transporting properties make some derivatives suitable for organic electronic devices. []

Q9: How do different substituents on the pyridine-3,5-dicarbonitrile core affect the performance of TADF emitters?

A9: Substituents significantly impact the emission color, photoluminescence quantum yield, and TADF lifetime. For instance, incorporating acridine donors and trifluoromethyl groups on the acceptor unit led to orange-red/red TADF emitters with high efficiencies and short lifetimes. [] Careful selection of donor and acceptor units is crucial for tuning the desired emission properties.

Q10: What synthetic strategies have been employed to optimize the performance of pyridine-3,5-dicarbonitrile-based TADF emitters?

A10: Researchers utilize a double-twist design strategy to minimize singlet-triplet energy gaps (ΔEST) and facilitate reverse intersystem crossing (RISC). [, ] They achieve this by introducing bulky substituents that induce twisted geometries, leading to efficient TADF.

Q11: Beyond TADF emitters, what other applications have been explored for pyridine-3,5-dicarbonitrile derivatives in material science?

A11: Their potential as corrosion inhibitors has been investigated, with studies suggesting that their inhibition efficiency increases with concentration. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.